Triphenoxyvinylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

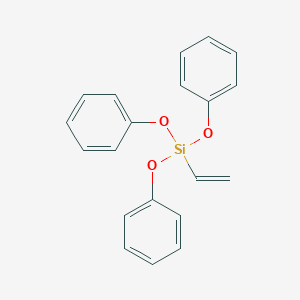

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl(triphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3Si/c1-2-24(21-18-12-6-3-7-13-18,22-19-14-8-4-9-15-19)23-20-16-10-5-11-17-20/h2-17H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHYCIQPPPQNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066396 | |

| Record name | Triphenoxyvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18666-65-4 | |

| Record name | 1,1′,1′′-[(Ethenylsilylidyne)tris(oxy)]tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18666-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1''-((ethenylsilylidyne)tris(oxy))tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1''-[(ethenylsilylidyne)tris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenoxyvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenoxyvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENOXYVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTH8CL2F4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenoxyvinylsilane from Triphenoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenoxyvinylsilane from triphenoxysilane. The primary synthetic route detailed is the platinum-catalyzed hydrosilylation of acetylene with triphenoxysilane. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Introduction

This compound is a valuable organosilicon compound possessing both a reactive vinyl group and bulky phenoxy substituents. This unique combination of functionalities makes it a versatile precursor in the synthesis of advanced materials, including polymers, ceramics, and as a coupling agent in composite materials. The synthesis from triphenoxysilane offers a direct route to this important molecule.

Synthesis Pathway: Hydrosilylation of Acetylene

The most direct and efficient method for the synthesis of this compound from triphenoxysilane is the hydrosilylation of acetylene. This reaction involves the addition of the silicon-hydrogen (Si-H) bond of triphenoxysilane across the carbon-carbon triple bond of acetylene. The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.

The general reaction scheme is as follows:

(C₆H₅O)₃SiH + HC≡CH → (C₆H₅O)₃SiCH=CH₂

Reaction Mechanism: The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism or a modified version thereof. The catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) catalyst, followed by the coordination of acetylene. Subsequent migratory insertion of the acetylene into the platinum-hydride bond and reductive elimination yields the vinylsilane product and regenerates the active platinum(0) species.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the hydrosilylation of acetylene.

Materials:

-

Triphenoxysilane ((C₆H₅O)₃SiH)

-

Acetylene (gas)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer

-

Heating mantle

-

Apparatus for handling and measuring acetylene gas

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube is flushed with an inert gas (nitrogen or argon).

-

Charging the Reactor: The flask is charged with triphenoxysilane and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of Speier's catalyst or Karstedt's catalyst (typically in the range of 10-50 ppm relative to the silane) is added to the reaction mixture.

-

Acetylene Introduction: A steady stream of acetylene gas is bubbled through the stirred reaction mixture. The reaction is typically conducted at a slightly positive pressure of acetylene.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-120 °C. The optimal temperature may vary depending on the specific catalyst and solvent used. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction (disappearance of the Si-H peak in IR spectroscopy or GC analysis), the acetylene flow is stopped, and the reaction mixture is cooled to room temperature.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Triphenoxysilane | C₁₈H₁₆O₃Si | 308.41 | Colorless liquid | 154-156 (at 1 mmHg) |

| This compound | C₂₀H₁₈O₃Si | 346.44 | Colorless liquid | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | Vinyl Protons: 5.90-6.20 (m, 3H, -CH=CH₂)Aromatic Protons: 7.00-7.40 (m, 15H, Ar-H) |

| ¹³C NMR (CDCl₃) | Vinyl Carbons: ~130-140 (-CH=C H₂ and -C H=CH₂)Aromatic Carbons: ~120-155 (Ar-C) |

| FT-IR (neat) | ~3070 (C-H stretch, vinyl), ~1600 (C=C stretch, vinyl), ~1590, 1490 (C=C stretch, aromatic), ~1240 (Si-O-C stretch), ~960 (Si-CH=CH₂) |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Triphenoxyvinylsilane chemical structure and properties

An In-depth Technical Guide to Triphenoxyvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound (C₂₀H₁₈O₃Si) is an organosilicon compound featuring a vinyl group and three phenoxy groups attached to a central silicon atom. This unique structure imparts a combination of reactivity and stability, making it a molecule of interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound. While its direct application in drug development has not been extensively documented, its role as a versatile crosslinking and coupling agent suggests potential utility in the formulation of advanced drug delivery systems and biomaterials.

Chemical Structure and Identification

This compound, also known as ethenyl(triphenoxy)silane, is characterized by a central silicon atom bonded to a vinyl group (-CH=CH₂) and three phenoxy groups (-O-C₆H₅).

Molecular Structure:

Spectroscopic Profile of Triphenoxyvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triphenoxyvinylsilane, a key organosilicon compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from validated computational models, supplemented with data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Vinyl (-CH=) | 6.10 - 6.20 | Doublet of Doublets (dd) | Jtrans ≈ 14 Hz, Jcis ≈ 7 Hz |

| Vinyl (=CH₂) | 5.80 - 5.90 | Doublet of Doublets (dd) | Jtrans ≈ 14 Hz, Jgem ≈ 2 Hz |

| Vinyl (=CH₂) | 5.50 - 5.60 | Doublet of Doublets (dd) | Jcis ≈ 7 Hz, Jgem ≈ 2 Hz |

| Aromatic (ortho-H) | 7.30 - 7.40 | Multiplet (m) | - |

| Aromatic (meta-H) | 7.10 - 7.20 | Multiplet (m) | - |

| Aromatic (para-H) | 7.00 - 7.10 | Multiplet (m) | - |

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Vinyl (-CH=) | 136.0 - 138.0 |

| Vinyl (=CH₂) | 133.0 - 135.0 |

| Aromatic (C-O) | 152.0 - 154.0 |

| Aromatic (ortho-C) | 120.0 - 122.0 |

| Aromatic (meta-C) | 129.0 - 131.0 |

| Aromatic (para-C) | 124.0 - 126.0 |

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are detailed below.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3050 | Medium | C-H stretch (Aromatic & Vinyl) |

| 1600 - 1580 | Strong | C=C stretch (Aromatic) |

| 1490 - 1470 | Strong | C=C stretch (Aromatic) |

| 1410 - 1390 | Medium | =CH₂ scissoring |

| 1240 - 1200 | Strong | Si-O-C stretch (asymmetric) |

| 1020 - 1000 | Strong | Si-O-C stretch (symmetric) |

| 970 - 950 | Strong | =C-H out-of-plane bend (trans) |

| 760 - 740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 700 - 680 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: Predicted values are based on computational models and data from analogous triphenoxysilane compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected major fragments for this compound under electron ionization are listed below.

Table 4: Predicted Mass Spectrometry (m/z) Data for this compound

| m/z | Proposed Fragment Ion |

| 346 | [M]⁺ (Molecular Ion) |

| 269 | [M - C₆H₅O]⁺ |

| 253 | [M - C₆H₅O - O]⁺ |

| 193 | [M - 2(C₆H₅O)]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for organosilicon compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative for liquid organosilane samples.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.[4][5]

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The instrument will separate the resulting ions based on their mass-to-charge ratio, and a detector will record their abundance.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Triphenoxyvinylsilane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenoxyvinylsilane is an organosilane compound with a unique molecular structure that combines a reactive vinyl group with three phenoxy groups. This combination of functionalities makes it a compound of interest in materials science and potentially in biomedical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with a discussion of its potential applications based on the known reactivity of analogous vinylsilanes and phenoxysilanes. Due to the limited publicly available data specifically on this compound, this guide leverages information on similar compounds to present potential experimental protocols and explore its theoretical utility in various research and development contexts.

Core Properties of this compound

This compound, also known as ethenyl(triphenoxy)silane, is characterized by the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 18666-65-4 | [1] |

| Molecular Formula | C₂₀H₁₈O₃Si | [1] |

| Molecular Weight | 334.4 g/mol | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Boiling Point | 210 °C | [2] |

| Density | 1.13 g/cm³ | [2] |

| Refractive Index | 1.5620 | [2] |

Potential Applications and Research Areas

While specific research on this compound is limited, its structural features suggest potential applications in several fields, primarily driven by the reactivity of the vinyl and phenoxy groups.

Polymer Synthesis and Modification

The vinyl group of this compound can participate in polymerization reactions, such as free-radical polymerization, to create novel silicone-based polymers.[3] The bulky phenoxy groups would be expected to impart unique thermal and mechanical properties to the resulting polymers.

Cross-linking Agent

Organofunctional silanes are widely used as cross-linking agents to improve the mechanical strength and stability of composite materials.[4] this compound could theoretically act as a bridge between inorganic fillers and organic polymer matrices.

Surface Modification

Silane coupling agents are frequently used to modify the surfaces of inorganic materials like silica nanoparticles to improve their dispersion in organic media and to provide sites for further functionalization.[5][6][7] The phenoxy groups could alter the surface properties, potentially enhancing compatibility with aromatic polymer matrices.

Dental Composites

Vinylsilanes are utilized in dental composites to functionalize filler particles, enhancing their bond with the resin matrix.[8][9][10] While there is no specific data on this compound, its vinyl functionality makes this a plausible area of investigation.

Experimental Protocols (Exemplary)

The following are detailed, exemplary methodologies for key experiments based on protocols for analogous silane compounds. These should be considered as starting points for the development of specific protocols for this compound.

Hydrolysis and Condensation of this compound

The formation of siloxane bonds from alkoxysilanes proceeds through hydrolysis of the alkoxy groups to form silanols, followed by condensation of the silanols.[2][11][12]

Objective: To prepare a solution of hydrolyzed this compound for subsequent surface modification or polymerization.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare an ethanol/water solvent mixture (e.g., 95:5 v/v).

-

Adjust the pH of the solvent mixture to 4.5-5.5 with acetic acid. The hydrolysis rate of silanes is generally faster at acidic or alkaline pH.

-

While stirring, slowly add this compound to the solvent mixture to a final concentration of 1-5% (w/v).

-

Continue stirring for a predetermined time (e.g., 1-2 hours) to allow for hydrolysis to occur. The solution should be used relatively quickly as self-condensation can occur upon standing.

Surface Modification of Silica Nanoparticles (Exemplary Protocol)

This protocol describes a general method for functionalizing the surface of silica nanoparticles with a silane coupling agent.[13][14]

Objective: To covalently attach this compound to the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles

-

Toluene (anhydrous)

-

Hydrolyzed this compound solution (from Protocol 3.1)

-

Centrifuge

-

Ultrasonicator

-

Oven

Procedure:

-

Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonicator to create a uniform suspension.

-

Add the hydrolyzed this compound solution to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage.

-

Reflux the mixture for several hours (e.g., 4-6 hours) with constant stirring under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles several times with toluene and then ethanol to remove unreacted silane.

-

Dry the surface-modified nanoparticles in an oven at a controlled temperature (e.g., 80-100 °C).

Logical Relationships and Workflows

The following diagrams illustrate the fundamental chemical transformations and a general experimental workflow for the application of this compound.

Caption: Hydrolysis and condensation pathway of this compound.

Caption: General experimental workflow for this compound applications.

Signaling Pathways and Drug Development

Currently, there is no published research directly implicating this compound in any biological signaling pathways or drug development applications. The biological activity of organosilanes is an emerging area of research, with some studies exploring silanols as isosteres for bioactive molecules.[15] However, the potential toxicological profile of this compound would need to be thoroughly evaluated before any consideration for biomedical applications.

Conclusion

This compound is a chemical compound with potential utility in materials science, particularly in the development of novel polymers and composite materials. While direct experimental data is scarce, its structural analogy to other well-studied vinyl and phenoxy silanes allows for the formulation of plausible synthetic and application protocols. Further research is warranted to fully elucidate the properties and potential applications of this compound, especially in areas such as surface engineering and advanced materials. For researchers in drug development, while direct applications are not yet identified, the principles of silane chemistry may offer novel strategies for the modification of drug delivery vehicles or diagnostic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Polymer Synthesis Techniques [sigmaaldrich.com]

- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.isciii.es [scielo.isciii.es]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Selective Enzymatic Oxidation of Silanes to Silanols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triphenoxyvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of triphenoxyvinylsilane. This molecule is of significant interest for the synthesis of vinyl-functionalized polysilsesquioxanes, which have applications in advanced materials and as coupling agents. This document details the reaction pathways, influencing factors, and experimental methodologies relevant to professionals in research and development.

Core Concepts: Hydrolysis and Condensation of Silanes

The transformation of this compound into a polysilsesquioxane network is a two-step process involving hydrolysis and condensation.[1]

-

Hydrolysis: The initial step is the hydrolysis of the phenoxy groups (-OPh) to form silanol groups (-OH). This reaction is typically catalyzed by an acid or a base.[1]

-

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water-producing condensation) or with remaining phenoxy groups (phenol-producing condensation) to form siloxane bridges (Si-O-Si).[1]

The overall reaction scheme can be generalized as follows:

Hydrolysis: Vinyl-Si(OPh)3 + 3H2O -> Vinyl-Si(OH)3 + 3PhOH

Condensation: n[Vinyl-Si(OH)3] -> (Vinyl-SiO1.5)n + 1.5n H2O

The structure of the final polymer is highly dependent on the reaction conditions, which influence the relative rates of hydrolysis and condensation.

The Reaction Mechanism: A Step-by-Step Look

The hydrolysis and condensation of organosilanes like this compound can proceed through different mechanisms depending on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of a phenoxy group, making it a better leaving group. The silicon center then becomes more susceptible to nucleophilic attack by water.[1] The condensation reaction is also accelerated in acidic environments.[2] It is generally accepted that acid-catalyzed condensation favors the formation of linear or lightly branched polymers.[1]

Base-Catalyzed Mechanism

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom.[1] This leads to the formation of a pentacoordinate intermediate, followed by the departure of a phenoxy group. Base-catalyzed conditions tend to promote the formation of more highly cross-linked and particulate structures.[1]

The following diagram illustrates the general pathways for both acid- and base-catalyzed hydrolysis of this compound.

Influence of Substituents on Reactivity

The reactivity of this compound is influenced by both the vinyl and the phenoxy groups attached to the silicon atom.

-

Phenoxy Group: Compared to the more common alkoxy groups (e.g., methoxy, ethoxy), the phenoxy group is bulkier and more electron-withdrawing. The steric hindrance of the bulky phenoxy groups can decrease the rate of both hydrolysis and condensation.[2] The electron-withdrawing nature of the phenoxy group can make the silicon center more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the hydrolysis rate under certain conditions.

-

Vinyl Group: The vinyl group is a non-hydrolyzable organic substituent that remains attached to the silicon atom throughout the hydrolysis and condensation process. It provides a site for further functionalization, for example, through hydrosilylation or free-radical polymerization.

Quantitative Data and Kinetic Parameters

| Parameter | Phenyltrimethoxysilane (PTMS) | Propyltrimethoxysilane (PrTMS) | Methacryloxypropyltrimethoxysilane (MPTMS) | General Range for Trialkoxysilanes |

| Hydrolysis Rate Constant (k) | 2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ | 1.26 ± 0.11 e⁻⁸ M⁻²·¹ s⁻¹ | 1.42 ± 0.11 e⁻⁸ M⁻¹·⁸ s⁻¹ | 10⁻⁹ to 10⁻² M⁻¹ s⁻¹ |

| Condensation Rate Constant (k_c) | - | - | - | 10⁻⁴ to 10⁻¹ M⁻¹ s⁻¹ |

| Activation Energy (Ea) - Hydrolysis | - | - | - | 30 - 100 kJ mol⁻¹ |

Data for PTMS, PrTMS, and MPTMS from[2]. General range compiled from[2]. Note: The reaction conditions for the specific values were in THF with KCO₃ as a catalyst in excess water. The rates are highly dependent on pH, catalyst, solvent, and temperature.

Experimental Protocols

Monitoring the hydrolysis and condensation of this compound can be effectively achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

In-situ Monitoring by ¹H and ²⁹Si NMR Spectroscopy

Objective: To quantify the rate of hydrolysis and the formation of different condensed species.

Methodology:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈).

-

In a separate vial, prepare the hydrolysis medium containing D₂O and the desired catalyst (e.g., HCl or NH₄OH).

-

Initiate the reaction by mixing the silane solution with the hydrolysis medium directly in an NMR tube at a controlled temperature.

-

Acquire a series of ¹H and ²⁹Si NMR spectra at regular time intervals.

-

In the ¹H NMR spectra, monitor the decrease in the intensity of the signals corresponding to the phenoxy protons and the appearance of the signal for free phenol.

-

In the ²⁹Si NMR spectra, monitor the disappearance of the signal for the starting material (T⁰ species) and the appearance of signals for the hydrolyzed monomer (T⁰(OH)ₓ), and various condensed species (T¹, T², T³).[3]

The following workflow illustrates the experimental setup for NMR monitoring.

In-situ Monitoring by FT-IR Spectroscopy

Objective: To monitor the disappearance of reactants and the appearance of products and intermediates.

Methodology:

-

The reaction can be monitored in real-time using an Attenuated Total Reflectance (ATR) FT-IR probe.

-

The ATR probe is immersed in the reaction mixture, which is maintained at a constant temperature with stirring.

-

FT-IR spectra are collected at regular intervals.

-

The hydrolysis can be followed by observing the decrease in the intensity of the Si-O-Ph stretching band and the appearance of a broad band corresponding to the Si-OH stretching vibration.[4]

-

The condensation can be monitored by the appearance and growth of the Si-O-Si stretching band.[4]

Conclusion

The hydrolysis and condensation of this compound are complex processes that are highly dependent on the reaction conditions. While specific kinetic data for this compound is limited, a thorough understanding of the general mechanisms for alkoxysilane chemistry, combined with an appreciation for the electronic and steric effects of the phenoxy and vinyl substituents, allows for a rational approach to controlling the synthesis of vinyl-functionalized polysilsesquioxanes. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics and mechanism of this important class of organosilanes.

References

The Reactivity of the Vinyl Group in Triphenoxyvinylsilane: An In-depth Technical Guide

Disclaimer: Direct experimental data on the reactivity of triphenoxyvinylsilane is limited in publicly available literature. This guide provides a comprehensive overview based on the established chemistry of analogous vinylalkoxysilanes, such as triethoxyvinylsilane (TEVS) and vinyltrimethoxysilane (VTMS). The reactivity of this compound is extrapolated from these related compounds, considering the significant steric and electronic influences of the phenoxy group.

Introduction

This compound [(C₆H₅O)₃SiCH=CH₂] is a unique organosilicon monomer characterized by a reactive vinyl group and three bulky phenoxy substituents attached to the silicon atom. This combination imparts distinct properties, including high thermal stability and specific reactivity patterns, making it a molecule of interest for advanced materials and polymer chemistry. This technical guide explores the anticipated reactivity of the vinyl group in this compound, focusing on key reaction types such as hydrosilylation, palladium-catalyzed cross-coupling (Heck reaction), and free-radical polymerization. Methodologies and expected outcomes are presented to aid researchers and professionals in the fields of materials science and drug development.

The reactivity of the vinyl group in vinylsilanes is modulated by the substituents on the silicon atom. The large phenoxy groups in this compound are expected to exert significant steric hindrance, which can decrease reaction rates compared to smaller alkoxy analogues like triethoxyvinylsilane.[1] Electronically, the phenoxy group is electron-withdrawing, which can also influence the electron density of the vinyl group and its susceptibility to different reagents.

Key Reactions of the Vinyl Group

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group. This reaction is a fundamental method for the synthesis of functionalized organosilanes. The reaction is typically catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.

Predicted Reactivity: The steric bulk of the three phenoxy groups on the silicon atom in this compound is anticipated to significantly hinder the approach of the hydrosilane and the catalyst to the vinyl group.[2] This will likely result in slower reaction rates compared to less hindered vinylsilanes like triethoxyvinylsilane. The regioselectivity of the addition (α vs. β) may also be influenced by the steric environment.

Experimental Protocol (Hypothetical):

A general procedure for the hydrosilylation of this compound is outlined below, with adjustments for its presumed lower reactivity.

-

Reaction Setup: A dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: this compound (1 equivalent) and a suitable solvent (e.g., dry toluene) are added to the flask. The hydrosilane (e.g., triethylsilane, 1.1 equivalents) is dissolved in the same solvent and placed in the dropping funnel.

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (10-50 ppm relative to the silane), is added to the reaction flask.

-

Reaction: The hydrosilane solution is added dropwise to the stirred solution of this compound and catalyst at room temperature. The reaction mixture is then heated to reflux (e.g., 80-110 °C) and monitored by FT-IR or ¹H NMR spectroscopy for the disappearance of the vinyl and Si-H signals.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The product can be purified by vacuum distillation or column chromatography.

Table 1: Predicted Hydrosilylation Reaction Parameters for this compound in Comparison to Triethoxyvinylsilane.

| Parameter | Triethoxyvinylsilane (TEVS) (Literature Data) | This compound (TPVS) (Predicted) | Reference |

| Catalyst | Karstedt's Catalyst | Karstedt's Catalyst | [3] |

| Catalyst Loading | 5-20 ppm | 20-100 ppm | |

| Solvent | Toluene, Xylene | Toluene, Xylene | |

| Temperature | 60-100 °C | 80-120 °C | |

| Reaction Time | 1-4 hours | 6-24 hours | |

| Yield | > 90% | 70-85% |

Hydrosilylation Reaction Workflow

Caption: Workflow for the hydrosilylation of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] For this compound, this would involve the coupling of the vinyl group with an aryl or vinyl halide.

Predicted Reactivity: The steric hindrance from the phenoxy groups is expected to be a major factor in the Heck reaction.[5][6] Higher catalyst loadings, the use of bulky phosphine ligands, and longer reaction times may be necessary to achieve reasonable yields. The stereoselectivity of the resulting substituted alkene will also be of interest.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A Schlenk tube is charged with this compound (1.5 equivalents), an aryl halide (e.g., iodobenzene, 1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2 equivalents).

-

Solvent: A dry, polar aprotic solvent such as DMF or NMP is added.

-

Reaction: The mixture is degassed and then heated under an inert atmosphere to 100-140 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The product is purified by column chromatography.

Table 2: Predicted Heck Reaction Parameters for this compound.

| Parameter | Typical Conditions for Vinylsilanes | This compound (Predicted) | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with bulky phosphine ligand | [4] |

| Catalyst Loading | 1-3 mol% | 3-7 mol% | |

| Ligand | PPh₃, P(o-tolyl)₃ | P(o-tolyl)₃, XPhos | |

| Base | Et₃N, K₂CO₃ | Et₃N, Cs₂CO₃ | |

| Solvent | DMF, NMP, Acetonitrile | DMF, Dioxane | |

| Temperature | 80-120 °C | 110-150 °C | |

| Reaction Time | 12-24 hours | 24-48 hours | |

| Yield | 60-90% | 40-70% |

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction involving this compound.

Free-Radical Polymerization

The vinyl group of this compound can undergo free-radical polymerization to form polysiloxanes or be copolymerized with other vinyl monomers to introduce silicon-containing moieties into organic polymers.[7][8]

Predicted Reactivity: The bulky phenoxy groups are expected to decrease the propagation rate constant in free-radical polymerization due to steric hindrance around the propagating radical center.[9] This may lead to polymers with lower molecular weights compared to those derived from less hindered vinylsilanes. The thermal stability of the resulting polymer, however, is expected to be high due to the presence of the aromatic phenoxy groups.[10]

Experimental Protocol (Hypothetical for Bulk Polymerization):

-

Initiator and Monomer: this compound is placed in a polymerization tube. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1-1 mol%), is added.

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The sealed tube is heated in a thermostated bath (e.g., 60-80 °C) for a specified time.

-

Isolation: The resulting polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol). The polymer is then collected and dried under vacuum.

Table 3: Predicted Polymerization Behavior of this compound.

| Parameter | Vinyltrimethoxysilane (VTMS) (Literature Data) | This compound (TPVS) (Predicted) | Reference |

| Initiator | AIBN, BPO | AIBN, BPO | [7] |

| Polymerization Temp. | 60-70 °C | 70-90 °C | |

| Propagation Rate | Moderate | Low | |

| Achievable Mol. Weight | High | Moderate to Low | |

| Thermal Stability of Polymer | Good | Excellent | [10] |

Free-Radical Polymerization Mechanism

Caption: General mechanism of free-radical polymerization.

Spectroscopic Characterization

The reactivity of the vinyl group can be monitored, and the resulting products can be characterized using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The disappearance of the vinyl proton signals (typically in the 5.8-6.2 ppm region) is a clear indicator of reaction completion. New signals corresponding to the modified structure will appear.

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the vinyl carbon signals (around 130-140 ppm) will disappear upon reaction.

-

²⁹Si NMR Spectroscopy: This technique is useful for probing the environment around the silicon atom and can confirm the integrity of the Si-O-C linkages.

-

FT-IR Spectroscopy: The C=C stretching vibration of the vinyl group (around 1600 cm⁻¹) and the =C-H stretching and bending vibrations will diminish or disappear as the reaction proceeds.[11][12]

Conclusion

The vinyl group in this compound is a versatile functional handle that allows for a range of chemical transformations. While its reactivity is expected to be tempered by the significant steric hindrance of the phenoxy groups, reactions such as hydrosilylation, Heck coupling, and free-radical polymerization should be achievable under appropriately modified conditions. This guide provides a predictive framework for researchers to design and execute experiments with this promising, yet under-explored, organosilicon compound. Further experimental work is necessary to fully elucidate the quantitative aspects of its reactivity and to harness its full potential in materials science and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrosilylation Catalyst [merckmillipore.com]

- 4. youtube.com [youtube.com]

- 5. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pslc.ws [pslc.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Stability of Some Metallosiloxanes - J. A. Bedford - Google Books [books.google.com.sg]

- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IR and NMR spectroscopy | PPTX [slideshare.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of Triphenoxyvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenoxyvinylsilane, with its unique molecular architecture combining a reactive vinyl group and bulky, thermally stable phenoxy groups, presents significant potential in advanced material applications. Understanding its thermal stability and degradation profile is paramount for its utilization in high-temperature processes and for ensuring the long-term reliability of resulting materials. This technical guide consolidates available information on analogous compounds to provide a predictive understanding of the thermal characteristics of this compound.

Predicted Thermal Properties of this compound

The thermal behavior of this compound is anticipated to be influenced by the interplay of its constituent functional groups: the vinyl moiety and the phenoxy substituents attached to the silicon atom. Phenyl groups are known to enhance the thermal stability of siloxanes due to the high energy of the Si-C bond and their ability to inhibit chain depolymerization reactions. Conversely, the vinyl group can be a site for thermal-initiated polymerization or elimination reactions.

Data Presentation: Thermal Properties of Analogous Silane Compounds

To facilitate a comparative analysis, the following tables summarize the thermal properties of various vinyl and phenyl-substituted silanes, which can serve as a proxy for estimating the behavior of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data of Analogous Silane Compounds

| Compound/Material | Td5 (°C, 5% Weight Loss) | Atmosphere | Char Yield at 800°C (%) | Citation |

| Silicone Resin with Si-O-Ph Bonds | 606 | Nitrogen | 91.1 | [1][2] |

| Silicone Resin with Si-O-Ph Bonds | 542 | Air | 85.3 | [1][2] |

| RTV Phenyl Silicone Rubber (Polysilazane cured) | ~320 (onset) | Inert | 26 | [3] |

| RTV Phenyl Silicone Rubber (TEOS cured) | ~300 (onset) | Inert | 26 | [3] |

Table 2: Differential Scanning Calorimetry (DSC) Data of Analogous Silane Compounds

| Compound/Material | Glass Transition (Tg, °C) | Melting Point (Tm, °C) | Crystallization (Tc, °C) | Citation |

| Vinyltrimethoxysilane | Not available | -97 | Not available | [4] |

| Vinyltriethoxysilane | Not available | Not available | Not available | [5][6] |

| Boron-Silicon Hybrid Phenolic Resin | ~235 (curing exotherm peak) | Not available | Not available | [7] |

Experimental Protocols for Thermal Analysis

Detailed methodologies are crucial for the reproducible assessment of thermal properties. The following sections outline standard experimental protocols for the key analytical techniques used to characterize the thermal stability and degradation of silane compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring weight loss as a function of temperature.

Methodology:

-

A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).

-

A continuous flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) is maintained over the sample.

-

The weight of the sample is continuously recorded as a function of temperature and time.

-

Data is typically presented as a plot of percentage weight loss versus temperature, with the derivative of this curve (DTG) showing the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

A small amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow is plotted against temperature to identify thermal events such as glass transitions (Tg), melting (Tm), and crystallization (Tc).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.[8]

Methodology:

-

A microgram-to-milligram size sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere.[8]

-

The resulting pyrolysis products are swept into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their volatility and interaction with the stationary phase of the GC column.

-

The separated components are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Predicted Degradation Pathways of this compound

Based on the chemistry of analogous compounds, a hypothetical thermal degradation pathway for this compound can be proposed. The degradation is likely to proceed through a combination of reactions involving the vinyl and phenoxy groups.

Diagram of a Proposed Experimental Workflow for Thermal Analysis

Caption: A workflow for the comprehensive thermal analysis of silane compounds.

At elevated temperatures, the initial degradation steps for this compound could involve:

-

Vinyl Group Polymerization: The vinyl groups of adjacent molecules could undergo thermal polymerization, leading to cross-linking and the formation of a more complex, higher molecular weight network.

-

Homolytic Cleavage of Si-O and Si-C Bonds: The Si-O(Phenyl) and Si-Vinyl bonds could undergo homolytic cleavage to form radical species. The triphenylsilyl radical has been proposed as an intermediate in the decomposition of tetraphenylsilane.[9]

-

Rearrangement and Elimination Reactions: The initial radical species could undergo a series of rearrangement and elimination reactions. For instance, the elimination of a phenyl radical is a primary step in the decomposition of tetraphenylsilane.[9] It is also plausible that benzene could be formed through hydrogen abstraction by phenyl radicals.[9]

-

Formation of Cyclic and Cage Structures: Internal cyclization reactions have been observed in the pyrolysis of phenyl-substituted silanes, leading to the formation of more stable dibenzosilole structures.[9] Similar rearrangements could occur with this compound, potentially leading to the formation of silicon-oxygen-carbon ring systems.

-

Formation of Silica: In an oxidative atmosphere, the organic moieties will eventually be lost, leading to the formation of a silica (SiO₂) residue.

Diagram of a Proposed High-Level Degradation Pathway

Caption: A simplified proposed degradation pathway for this compound.

Conclusion

While direct experimental data for this compound is lacking, a predictive understanding of its thermal stability and degradation can be formulated based on the behavior of analogous vinyl- and phenyl-substituted silanes. The presence of phenoxy groups is expected to impart high thermal stability, likely with decomposition initiating at temperatures above 300-400°C. The degradation mechanism is anticipated to be complex, involving a combination of vinyl group polymerization, homolytic cleavage of Si-O and Si-C bonds, and subsequent rearrangement and elimination reactions. Further experimental investigation utilizing TGA, DSC, and Py-GC/MS is essential to validate these predictions and fully elucidate the thermal properties of this promising material.

References

- 1. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]

- 6. Vinyltriethoxysilane | C8H18O3Si | CID 6516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. Request Rejected [emsl.pnnl.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Solubility of Triphenoxyvinylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenoxyvinylsilane is an organosilicon compound with a vinyl group and three phenoxy groups attached to a central silicon atom. Its unique structure suggests its utility in various applications, including as a coupling agent, a monomer for polymerization, and a crosslinking agent in the synthesis of organic-inorganic hybrid materials. The solubility of this compound in organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, formulation stability, and material processing.

Qualitative Solubility Profile

Based on the general principles of solubility ("like dissolves like"), this compound, with its relatively large nonpolar phenoxy and vinyl groups, is expected to be soluble in a range of common organic solvents. Its solubility is likely to be higher in nonpolar and moderately polar solvents and lower in highly polar solvents.

Expected Solubility Trends:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ethers (e.g., tetrahydrofuran, diethyl ether).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Alcohols (e.g., ethanol, methanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide). It is important to note that in the presence of moisture, this compound can undergo hydrolysis, especially in the presence of acids or bases, which would affect its apparent solubility and stability in solution.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Toluene | 25 | Gravimetric | |||

| Tetrahydrofuran (THF) | 25 | Gravimetric | |||

| Dichloromethane | 25 | Gravimetric | |||

| Acetone | 25 | Gravimetric | |||

| Ethyl Acetate | 25 | Gravimetric | |||

| Ethanol | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is straightforward and relies on accurately measuring the mass of the dissolved solute in a saturated solution.[1][2][3][4]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a few hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (to the experimental temperature) glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). The evaporation should be carried out in a fume hood.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved this compound (g): (Mass of dish + residue) - (Mass of empty dish)

-

Volume of solvent (mL): The volume of the aliquot of the saturated solution taken.

-

Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of aliquot) x 100

-

Solubility (mol/L): (Mass of dissolved this compound / Molecular weight of this compound) / (Volume of aliquot in L) (Molecular weight of this compound = 334.44 g/mol )

4.4. Alternative Methods

For more rapid or higher-throughput solubility screening, other analytical techniques can be employed:

-

UV-Visible Spectroscopy: If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined by measuring its absorbance.[5]

-

High-Performance Liquid Chromatography (HPLC): A calibration curve of peak area versus concentration can be generated. The concentration of the filtered saturated solution is then determined by HPLC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A known amount of an internal standard can be added to the saturated solution, and the concentration of this compound can be determined by comparing the integration of its characteristic peaks to that of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

A Guide to Quantum Chemical Calculations for Triphenoxyvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Triphenoxyvinylsilane. While specific experimental data for this molecule is not extensively published, this document outlines a robust computational protocol using Density Functional Theory (DFT), presenting illustrative data and workflows applicable to this and similar organosilicon compounds.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the electronic structure and properties of molecules.[1][2] These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.[1][3] For a molecule like this compound, these calculations can elucidate its three-dimensional structure, stability, and reactivity, which are crucial parameters in materials science and drug development.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[4][5] DFT calculations are used to determine the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction.[5]

Computational Methodology: A Detailed Protocol

A typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from building the initial structure to analyzing the computed properties.[6][7]

Experimental Protocol

-

Molecular Structure Creation: The initial 3D structure of this compound is constructed using molecular modeling software such as Avogadro, GaussView, or ChemDoodle.[8][9] The atoms are connected with the appropriate bond types to create a plausible initial geometry.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation.[5] This is a critical step as most molecular properties are dependent on the geometry.

-

Theory: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common starting point for organic and organosilicon molecules. For silicon-containing compounds, functionals like PBE have also been shown to perform well.[10][11]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial optimizations. For more accurate results, a larger basis set such as 6-311+G(2d,p) or a Dunning-style basis set like cc-pVTZ can be employed.[12] For heavier atoms like silicon, effective core potentials (ECPs) such as LANL2DZ can be used, although all-electron basis sets are generally preferred for higher accuracy if computationally feasible.

-

-

Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[13][14] This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13] The presence of one imaginary frequency indicates a transition state.[13]

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their intensities can be compared with experimental spectroscopic data to validate the computational model.[13][15]

-

-

Electronic Property Calculation: With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties. This may involve a higher level of theory or a larger basis set for improved accuracy. Key properties include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[4][16] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and electronic excitability.[4][16]

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge distribution on each atom in the molecule, offering insights into its polarity and potential for electrostatic interactions.

-

Dipole Moment: The total dipole moment of the molecule is calculated, which is another measure of its overall polarity.

-

Illustrative Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above for this compound. Note: This data is illustrative and not from actual calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | Si-O | 1.65 Å |

| Si-C (vinyl) | 1.88 Å | |

| C=C (vinyl) | 1.34 Å | |

| O-C (phenyl) | 1.38 Å | |

| Bond Angle | O-Si-O | 109.5° |

| O-Si-C (vinyl) | 109.5° | |

| Si-C=C | 121.0° | |

| Dihedral Angle | O-Si-C-C | 180.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3050 | 25.5 | C-H stretch (phenyl) |

| 2 | 1620 | 45.2 | C=C stretch (vinyl) |

| 3 | 1250 | 80.1 | Si-O stretch |

| 4 | 980 | 65.7 | Si-C stretch |

| 5 | 750 | 50.3 | C-H bend (phenyl, out-of-plane) |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Total Dipole Moment | 1.5 Debye |

| Mulliken Charge on Si | +1.2 e |

| Mulliken Charge on O | -0.8 e |

Visualization of Key Concepts

Visual representations are essential for understanding the outputs of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflow of the calculations.

Caption: Molecular structure of this compound.

Caption: General workflow for quantum chemical calculations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ossila.com [ossila.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparisons of the Functional and Basis Set Combinations for Silicon Oxide Clusters: A Density Functional Theory Study [ouci.dntb.gov.ua]

- 12. DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atomistica.online [atomistica.online]

- 14. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 15. ethz.ch [ethz.ch]

- 16. Unit 3: IMFs [ch301.cm.utexas.edu]

Triphenoxyvinylsilane: A Technical Guide to its Synthesis, Precursors, and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenoxyvinylsilane is an organosilicon compound with potential applications in materials science and as a synthetic intermediate. This technical guide provides a comprehensive overview of the precursors, starting materials, and the most plausible synthesis route for this compound. Due to the limited availability of detailed experimental data in the public domain, this guide focuses on the theoretical and established principles of relevant organosilicon chemistry. While specific quantitative data and biological applications for this compound are not extensively documented, this guide furnishes a foundational understanding for researchers interested in its synthesis and potential exploration.

Precursors and Starting Materials

The primary precursors for the synthesis of this compound are vinyltrichlorosilane and phenol .

-

Vinyltrichlorosilane (CH₂=CHSiCl₃): This is a commercially available organosilane that serves as the silicon backbone and provides the vinyl functional group. It is a colorless to pale yellow fuming liquid with a pungent odor.

-

Phenol (C₆H₅OH): This aromatic alcohol provides the phenoxy groups that substitute the chlorine atoms on the silicon center. It is a white crystalline solid with a distinctive sweet and tarry odor.

Table 1: Properties of Starting Materials

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Vinyltrichlorosilane | CH₂=CHSiCl₃ | 161.48 | 90-92 | -77 |

| Phenol | C₆H₅OH | 94.11 | 181.7 | 40.5 |

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the nucleophilic substitution reaction between vinyltrichlorosilane and phenol. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group in phenol attacks the electrophilic silicon atom of vinyltrichlorosilane. This results in the displacement of a chloride ion. The reaction proceeds in a stepwise manner until all three chlorine atoms have been substituted by phenoxy groups. The overall balanced chemical equation for this reaction is:

CH₂=CHSiCl₃ + 3 C₆H₅OH → CH₂=CHSi(OC₆H₅)₃ + 3 HCl

This reaction liberates hydrogen chloride (HCl) as a byproduct, which is a corrosive gas. Therefore, the reaction is typically carried out in the presence of a base or in a solvent that can help to neutralize or remove the HCl as it is formed.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Considerations (Hypothetical Protocol)

Materials:

-

Vinyltrichlorosilane

-

Phenol (3 equivalents)

-

Anhydrous, non-protic solvent (e.g., toluene, xylene, or a high-boiling point ether)

-

A weak base (e.g., pyridine, triethylamine) to act as an HCl scavenger (optional, but recommended)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of phenol in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas.

-

If a base is used, it is added to the phenol solution.

-

Vinyltrichlorosilane is added dropwise to the phenol solution at a controlled temperature (e.g., 0 °C or room temperature) with vigorous stirring. The reaction is exothermic, so cooling may be necessary.

-

After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-100 °C) for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by observing the cessation of HCl evolution.

-

Upon completion, the reaction mixture is cooled, and the salt byproduct (if a base was used) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified, likely by vacuum distillation or recrystallization.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the aromatic protons of the phenoxy groups (typically in the 6.5-8 ppm region). The integration of these signals should correspond to the 3:15 proton ratio. |

| ¹³C NMR | Resonances for the vinyl carbons, the aromatic carbons of the phenoxy groups, and the carbon atoms directly bonded to the oxygen atoms. |

| FT-IR | Characteristic absorption bands for Si-O-C stretching (around 1090-1020 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₀H₁₈O₃Si). Fragmentation patterns may show the loss of phenoxy or vinyl groups. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Silicon should match the calculated values for the empirical formula C₂₀H₁₈O₃Si. |

Applications in Drug Development and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways relevant to drug development. Organosilicon compounds, in general, are explored for various biomedical applications due to their unique properties. However, without specific studies on this compound, any discussion on its role in drug development would be purely speculative.

Conclusion

This compound can be synthesized from the readily available starting materials vinyltrichlorosilane and phenol via a nucleophilic substitution reaction. While the general principles of this synthesis are well-understood within organosilicon chemistry, a detailed and validated experimental protocol with quantitative data is not publicly available. Further research is required to establish a robust synthetic procedure, fully characterize the compound, and explore its potential applications, particularly in the field of drug development. The information provided in this guide serves as a foundational resource for researchers embarking on the synthesis and study of this compound.

Methodological & Application

Application Notes and Protocols: Triphenoxyvinylsilane as a Coupling Agent for High-Performance Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Triphenoxyvinylsilane, a versatile organosilicon compound used to enhance the performance of composite materials. By acting as a molecular bridge between inorganic fillers and organic polymer matrices, it significantly improves mechanical strength, adhesion, and thermal stability. This document outlines the mechanism of action, detailed application protocols, expected performance enhancements with representative data, and standard characterization methodologies.

Mechanism of Action

Silane coupling agents like this compound possess a dual chemical nature.[1] The molecule has two key components: a vinyl organofunctional group and three hydrolyzable phenoxy groups attached to the silicon atom.[2] This structure allows it to form stable covalent bonds with both the inorganic reinforcement and the organic matrix, effectively coupling the two dissimilar phases.[3]

The coupling mechanism proceeds in two primary stages:

-

Hydrolysis: The three phenoxy groups (-OPh) on the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.[4][5] The presence of water is crucial, whether it is added to the treatment solution or present as adsorbed moisture on the filler surface.[6]

-

Condensation & Bonding: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic fillers (like glass fibers, silica, or metal oxides) to form stable covalent Si-O-Filler bonds.[5] They can also self-condense to form a durable, cross-linked polysiloxane network (Si-O-Si) on the filler surface.[7] Simultaneously, the vinyl group of the silane is available to co-react and polymerize with the organic resin during the composite's curing process, creating a strong covalent link to the polymer matrix.[3][5]

Application Protocols

The effective application of this compound is critical for achieving optimal composite performance. The choice of method depends on the manufacturing process and materials.

Protocol 2.1: Filler Surface Pre-treatment (Aqueous Method)

This is the most common method for treating fillers before their incorporation into the polymer matrix.

Materials:

-

This compound

-